1,3-Dibromo-2-(2-bromoethyl)benzene
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Overview
Description
1,3-Dibromo-2-(2-bromoethyl)benzene is an organic compound with the molecular formula C8H7Br3 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and an additional bromine atom is attached to an ethyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-(2-bromoethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1,3-dibromobenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-2-(2-bromoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Less brominated benzene derivatives.
Scientific Research Applications
1,3-Dibromo-2-(2-bromoethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-(2-bromoethyl)benzene involves its interaction with various molecular targets. The ethyl group can undergo oxidation or reduction, leading to the formation of different derivatives with varying biological and chemical properties .
Comparison with Similar Compounds
1,2-Dibromobenzene: Similar structure but with bromine atoms at the 1 and 2 positions.
1,4-Dibromobenzene: Bromine atoms at the 1 and 4 positions.
1,3-Dichlorobenzene: Chlorine atoms instead of bromine at the 1 and 3 positions.
Properties
Molecular Formula |
C8H7Br3 |
---|---|
Molecular Weight |
342.85 g/mol |
IUPAC Name |
1,3-dibromo-2-(2-bromoethyl)benzene |
InChI |
InChI=1S/C8H7Br3/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 |
InChI Key |
CVGGEACEOLIVJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCBr)Br |
Origin of Product |
United States |
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